molecular formula C9H7BrN2S2 B8663295 4-(5-Bromothien-2-yl)-2-(methylthio)pyrimidine

4-(5-Bromothien-2-yl)-2-(methylthio)pyrimidine

Cat. No. B8663295
M. Wt: 287.2 g/mol
InChI Key: OUIMCZHMLVNCIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromothien-2-yl)-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C9H7BrN2S2 and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Bromothien-2-yl)-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromothien-2-yl)-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(5-Bromothien-2-yl)-2-(methylthio)pyrimidine

Molecular Formula

C9H7BrN2S2

Molecular Weight

287.2 g/mol

IUPAC Name

4-(5-bromothiophen-2-yl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C9H7BrN2S2/c1-13-9-11-5-4-6(12-9)7-2-3-8(10)14-7/h2-5H,1H3

InChI Key

OUIMCZHMLVNCIH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(5-Bromothiophen-2-yl)-pyrimidine thiol (2.5 g, 9.15 mmol) was completely dissolved in 14.8 mL DI water and 2.4 mL 4 N NaOH. The mixture was diluted with EtOH (25 mL) and MeI (0.598 mL, 9.61 mmol) was added. The reaction was stirred 18 hours. The yellow solids were collected by filtration, washed with EtOH and dried to afford 4-(5-Bromothiophen-2-yl)-2-methylsulfanyl-pyrimidine (2.32 g, 88.6%) as a pale yellow solid. MS: m/z 287 (M+H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14.8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.598 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Iodo-2-methylsulfanyl-pyrimidine (2.5 g, 10 mmol), (5-Bromo-thiophen-2-yl)-tributyl-stannane (4.9 g, 11 mmol) and PdCl2 (702 mg, 1 mmol) were heated to 105° C. in toluene (30 ml) for 2 hours. The reaction mixture was poured on water and extracted three times with EtOAc. The combined organic phases were dried over sodium sulfate, filtered, evaporated to dryness and purified via chromatography on silicagel (acetone/hexanes:0/100 to 3/97) to give the title compound as colourless foam. Yield: 1.6 g (55%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
702 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.